molecular formula C14H11BrN2O2 B2400932 4-bromo-N-(4-carbamoylphenyl)benzamide CAS No. 331240-83-6

4-bromo-N-(4-carbamoylphenyl)benzamide

Cat. No.: B2400932
CAS No.: 331240-83-6
M. Wt: 319.158
InChI Key: OXGZOUYLAIJZPM-UHFFFAOYSA-N
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Description

4-bromo-N-(4-carbamoylphenyl)benzamide is a chemical compound with the molecular formula C14H11BrN2O2 . It is available from various suppliers for scientific research needs .


Synthesis Analysis

An efficient two-step synthetic route for preparation of the important Pigment Yellow 181 intermediate 4-amino-N-(4-carbamoylphenyl)benzamide is described . The synthetic pathway reflects requirements that are important for industrial applications . Optimisation of the reaction steps was performed to improve yields and procedures . The overall yield was higher than 78% .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: NC(=O)c1ccc(NC(=O)c2ccc(Br)cc2)cc1 . The InChI representation is: 1/C14H11BrN2O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) .


Chemical Reactions Analysis

The synthesis of 4-aminobenzoylbenzamide II was designed as a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide I as intermediate . The first step is the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide I . It was decided to prepare this compound by direct reaction of 4-nitrobenzoyl chloride (4-NBC) and 4-aminobenzoyl amide (4-ABA) .

Scientific Research Applications

Coordination Chemistry

The synthesis and characterization of Cu(II) and Ni(II) complexes with derivatives of 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide have been explored. These complexes were synthesized and characterized using various spectroscopic techniques, including FT-IR and 1H-NMR, along with elemental analyses and single-crystal X-ray diffraction. The studies highlighted the neutral cis-[ML2] configuration of these complexes, indicating their potential for further exploration in coordination chemistry and material science applications Binzet, Külcü, Flörke, & Arslan, 2009.

Antimicrobial Activity

Research into thiourea derivatives of 4-bromo-N-(4-carbamoylphenyl)benzamide has demonstrated significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing new antimicrobial agents leveraging the structural properties of this compound derivatives to combat biofilm-forming bacteria Limban, Marutescu, & Chifiriuc, 2011.

Electrochemical Degradation

The electrochemical reduction and oxidation of 4-bromophenol, a compound structurally related to this compound, using Pd–Fe/graphene catalytic cathodes have been investigated. This study elucidates the degradation pathways and kinetics, providing insights into the environmental applications of such compounds for water treatment and detoxification Xu, Song, Qi, Wang, & Bian, 2018.

Catalysis

The palladium-catalyzed electrochemical C-H bromination using NH4Br as the brominating reagent and electrolyte has been developed for benzamide derivatives, including this compound. This method provides an alternative, oxidant-free approach for synthesizing aryl bromides, showcasing the compound's utility in facilitating organic transformations Yang, Wang, Wang, Yang, Liu, Tong, Wu, & Mei, 2019.

Properties

IUPAC Name

4-[(4-bromobenzoyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGZOUYLAIJZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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